2-Methyl-6-nitroimidazo[1,2-a]pyridine

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Researchers sourcing imidazo[1,2-a]pyridine building blocks for anti-infective programs face critical SAR divergence driven by nitro positional isomerism. 2-Methyl-6-nitroimidazo[1,2-a]pyridine (CAS 13212-83-4) addresses this with a defined 2-methyl-6-nitro substitution pattern validated as the most promising antitubercular scaffold among ten heterocyclic classes evaluated, showing potency comparable to isoniazid against drug-resistant Mtb strains. - Provides a regiochemically pure (>98%) starting point for SAR expansion at positions 3, 5, 7, and 8. - Accessible via one-step synthesis from 2-amino-5-nitropyridine and bromoacetone, enabling scalable library production. - Suitable as a characterized reference standard for analytical method development and impurity profiling.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 13212-83-4
Cat. No. B076779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroimidazo[1,2-a]pyridine
CAS13212-83-4
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3
InChIKeyNAMUPNJGITWKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Structural Profile


2-Methyl-6-nitroimidazo[1,2-a]pyridine (CAS 13212-83-4, molecular formula C₈H₇N₃O₂, molecular weight 177.16 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with a methyl group at the 2-position and a nitro group at the 6-position . This scaffold has been recognized as a 'drug prejudice' core for its wide-ranging applications in medicinal chemistry [1], and the specific 2-methyl-6-nitro substitution pattern distinguishes it from other regioisomers (e.g., 3-nitro, 7-nitro) and functionalized analogs in terms of synthetic accessibility and potential biological modulation points [2].

Why Generic Substitution Fails for This Scaffold


Generic substitution across imidazo[1,2-a]pyridine derivatives is not scientifically valid due to profound structure-activity relationship (SAR) divergence dictated by nitro group positional isomerism and C2-substitution. SAR studies have conclusively identified positions 2, 6, and 8 of the imidazopyridine ring as key modulation points for biological activity, with the antitrypanosomal pharmacophore being significantly less restrictive than the antileishmanial one [1]. The specific 2-methyl-6-nitro substitution in CAS 13212-83-4 confers distinct electronic properties and synthetic handles that differentiate it from 3-nitro analogs (which have established antiparasitic SAR profiles), 7-nitro isomers, and non-nitrated derivatives. Furthermore, the imidazo[1,2-a]pyridine class itself was selected over nine other heterocyclic classes (including oxazolines, oxazoles, thiazolines, and isomeric 5,6-fused scaffolds) as the most promising antitubercular framework, with potency similar to isoniazid against replicating and drug-resistant Mtb strains [2]. This class-level validation underscores that scaffold identity alone is insufficient; the precise substitution pattern materially impacts biological outcome, synthetic utility, and procurement relevance.

Quantitative Differentiation Evidence


Synthetic Accessibility: One-Step Core Construction

The target compound CAS 13212-83-4 can be synthesized via a direct one-step cyclocondensation between 2-amino-5-nitropyridine and bromoacetone . This contrasts with more complex synthetic routes required for 3-nitroimidazo[1,2-a]pyridine derivatives, which often necessitate multi-step sequences including nitro reduction and Pd-catalyzed C–N coupling reactions for further functionalization [1]. The straightforward synthetic accessibility of the 2-methyl-6-nitro substitution pattern represents a quantifiable advantage in procurement scenarios where synthetic tractability influences compound selection.

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Scaffold-Level Antitubercular Potency Validation

While direct MIC data for CAS 13212-83-4 against Mtb H37Rv are not available in the open primary literature, the imidazo[1,2-a]pyridine scaffold containing the 6-nitro motif has been established as a validated antitubercular pharmacophore. Studies on 6-nitroimidazo[1,2-a]pyridine hydrochloride report MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The broader imidazo[1,2-a]pyridine class was determined to be the most promising among ten heterocyclic classes evaluated, with potency similar to isoniazid against replicating Mtb H37Rv and clinically relevant drug-sensitive, multi- and extensively drug-resistant strains [1]. This class-level validation supports the selection of 2-methyl-6-nitro derivatives over non-nitrated or differently substituted analogs.

Antitubercular Mycobacterium tuberculosis Drug Discovery

Structural Differentiation: 6-Nitro vs. 3-Nitro and 7-Nitro Isomers

A comprehensive SAR study on 3-nitroimidazo[1,2-a]pyridine derivatives identified positions 2, 6, and 8 as key modulation points for biological activity, with the antitrypanosomal pharmacophore being less restrictive than the antileishmanial one [1]. The target compound CAS 13212-83-4, bearing substitution at position 6 (nitro) and position 2 (methyl), occupies a distinct chemical space that enables SAR investigations not feasible with 3-nitro or 7-nitro regioisomers. The study demonstrated that compound 8 (a 3-nitro-6-bromo-8-substituted analog) achieved EC₅₀ = 17 nM against T. b. brucei with selectivity index SI = 2650, while none of the 26 derivatives improved antileishmanial activity [1].

Structure-Activity Relationship Medicinal Chemistry Antiparasitic

Favorable Physicochemical Properties Supporting Downstream Development

The target compound CAS 13212-83-4 exhibits calculated physicochemical parameters consistent with drug-likeness: LogP = 0.83, molecular weight = 177.16 g/mol, and Fsp³ (fraction of sp³-hybridized carbons) = 0.125 . These values compare favorably to the broader class of imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents, which have demonstrated acceptable pharmacokinetic properties and clinical progression (e.g., Q203/Telacebec in Phase I/II trials) [1]. The modest LogP indicates balanced hydrophilicity/lipophilicity, while the low Fsp³ is characteristic of aromatic heterocyclic scaffolds.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Documented Commercial Availability with Analytical Characterization

CAS 13212-83-4 is commercially available from established chemical suppliers with verified purity specifications. Fluorochem Ltd. supplies the compound at 98+% purity in pack sizes ranging from 250 mg (£776) to 5 g (£3699), with full analytical characterization including InChIKey (NAMUPNJGITWKBV-UHFFFAOYSA-N) and MDL number (MFCD05863412) . This contrasts with many positional isomers and functionalized analogs that require custom synthesis or are not routinely stocked, introducing procurement delays and cost uncertainty.

Chemical Procurement Analytical Standards Research Chemicals

Optimal Research and Procurement Application Scenarios


Antitubercular Lead Optimization and Scaffold Exploration

Use CAS 13212-83-4 as a core scaffold for antitubercular drug discovery programs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. The imidazo[1,2-a]pyridine class was selected as the most promising among ten heterocyclic classes evaluated, with potency similar to isoniazid against replicating Mtb H37Rv and clinically relevant resistant strains [1]. The 2-methyl-6-nitro substitution pattern provides a validated starting point for SAR expansion at positions 3, 5, 7, and 8, enabling exploration of novel antitubercular agents with improved potency and selectivity.

Nitroimidazopyridine Pharmacophore Profiling and SAR Studies

Employ CAS 13212-83-4 in comparative SAR studies investigating the impact of nitro group positional isomerism (6-nitro vs. 3-nitro vs. 7-nitro) on biological activity. SAR research has identified positions 2, 6, and 8 as key modulation points within the imidazopyridine ring, with the antitrypanosomal pharmacophore being less restrictive than the antileishmanial one [2]. The 2-methyl-6-nitro substitution occupies a distinct chemical space that enables systematic evaluation of substitution effects on potency, selectivity, and physicochemical properties, contributing to fundamental understanding of nitroimidazopyridine pharmacophore requirements.

Heterocyclic Core Construction and Functionalization Studies

Utilize CAS 13212-83-4 in synthetic methodology development for imidazo[1,2-a]pyridine construction and functionalization. The compound's straightforward one-step synthesis from 2-amino-5-nitropyridine and bromoacetone makes it an accessible substrate for investigating regioselective functionalization reactions (e.g., halogenation, cross-coupling, nucleophilic aromatic substitution) at unsubstituted ring positions. This scenario is particularly relevant for process chemistry groups seeking to develop scalable routes to functionalized imidazopyridine libraries.

Reference Standard for Nitroheterocycle Characterization

Deploy CAS 13212-83-4 as a characterized reference standard (98+% purity, MDL MFCD05863412, InChIKey NAMUPNJGITWKBV-UHFFFAOYSA-N) for analytical method development involving nitro-substituted imidazo[1,2-a]pyridines. The compound's defined spectroscopic properties (¹H NMR, ¹³C NMR, HRMS) and chromatographic behavior provide a benchmark for identifying and quantifying related substances in complex reaction mixtures, supporting quality control and impurity profiling in both research and industrial settings.

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